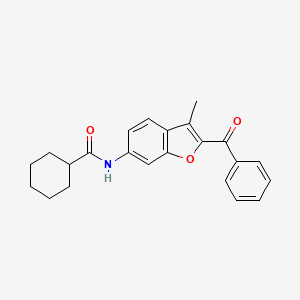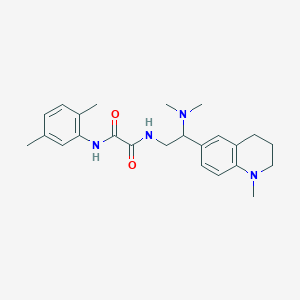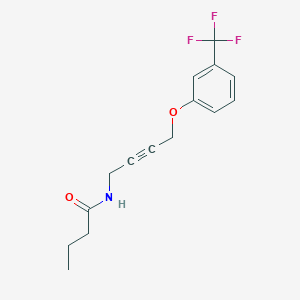
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Aminopropylamino)ethanol” is a laboratory chemical used in the synthesis of substances . It’s also known as "N-(2-Hydroxyethyl)trimethylenediamine" . It’s an inhibitor of the mammalian glycogen debranching enzyme and is used as a photographic development accelerator .
Molecular Structure Analysis
The molecular formula for “2-(3-Aminopropylamino)ethanol” is C5H14N2O . The molecular weight is 118.18 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(3-Aminopropylamino)ethanol” include a refractive index of n20/D 1.486, a boiling point of 250-252 °C (lit.), and a density of 1.007 g/mL at 20 °C (lit.) .科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Research demonstrates that derivatives of 2-quinolones, including compounds synthesized from 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride, exhibit antimicrobial and anti-inflammatory properties. These compounds have been synthesized and characterized, showing promising biological activity in preliminary screenings (Kumar, Fernandes, & Kumar, 2014).
Anticancer Activity
Several studies have focused on the anticancer potential of derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride. For instance, new anilino-3H-pyrrolo[3,2-f]quinoline derivatives have shown high antiproliferative activity against cancer cells by interacting with DNA and inhibiting topoisomerase II, a key enzyme in DNA replication and cell division (Via, Gia, Gasparotto, & Ferlin, 2008).
Neurotropic Activity
The neurotropic activity of certain derivatives has been explored, with compounds demonstrating significant impact on motor activity in animal models. This suggests potential applications in treating neurological disorders or exploring neuropharmacological effects (Zaliznaya, Varenichenko, Farat, & Markov, 2020).
Photovoltaic and Electronic Applications
Derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride have been used in the development of organic–inorganic photodiodes, demonstrating the potential for applications in solar energy conversion and electronic devices. These studies highlight the versatility of quinoline derivatives in materials science, particularly in fabricating devices that exhibit photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
作用機序
Target of Action
The primary target of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism in Plasmodium species . This makes DHODH an attractive target for antimalarial drug design .
Mode of Action
this compound interacts with DHODH, inhibiting the enzyme and abolishing parasite growth in blood culture . The compound was identified through a large-scale phenotypic screen against cultured parasites .
Biochemical Pathways
The inhibition of DHODH by this compound affects the pyrimidine metabolism pathway in Plasmodium species . This disruption leads to the abolition of parasite growth in blood culture .
Pharmacokinetics
The compound was designed with the goal of improving potency as well as the general pharmacokinetic and toxicological profiles .
Result of Action
The result of the action of this compound is the inhibition of parasite growth in blood culture . This is achieved through the inhibition of DHODH, an enzyme involved in pyrimidine metabolism .
Action Environment
It’s worth noting that the compound was designed with the goal of improving its general pharmacokinetic and toxicological profiles .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSLNLALQWJKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)
![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)
![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)
![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)

